molecular formula C20H21BrN4O5 B12623656 2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

Número de catálogo: B12623656
Peso molecular: 477.3 g/mol
Clave InChI: WNPFGAVXXPRJPL-TVNLEKISSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a brominated spirocyclic indole-pyrrolopyrrole derivative with an acetamide functional group. Its core structure features a spiro junction between a tetrahydropyrrolo[3,4-c]pyrrole system and a 1H-indole moiety, with a 5'-bromo substituent and an oxolane (tetrahydrofuran) methyl group at position 3. The stereochemistry (1S,3S,3aS,6aR) suggests a rigid, three-dimensional conformation, which may enhance target binding specificity.

Propiedades

Fórmula molecular

C20H21BrN4O5

Peso molecular

477.3 g/mol

Nombre IUPAC

2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C20H21BrN4O5/c21-9-3-4-12-11(6-9)20(19(29)23-12)16-15(13(24-20)7-14(22)26)17(27)25(18(16)28)8-10-2-1-5-30-10/h3-4,6,10,13,15-16,24H,1-2,5,7-8H2,(H2,22,26)(H,23,29)/t10?,13-,15-,16+,20+/m0/s1

Clave InChI

WNPFGAVXXPRJPL-TVNLEKISSA-N

SMILES isomérico

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC(=O)N

SMILES canónico

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC(=O)N

Origen del producto

United States

Comparación Con Compuestos Similares

Substituent Effects

  • Bromine vs.
  • Oxolanylmethyl vs. Aromatic Groups : The oxolane (tetrahydrofuran) methyl group at position 5 introduces ether oxygen atoms, which could enhance solubility compared to Synazo-1’s 4-fluorophenyl substituent. This modification may reduce off-target interactions with hydrophobic pockets .
  • Acetamide vs. Propanamide : The shorter acetamide chain in the target compound (vs. the propanamide in ) may reduce steric hindrance, favoring interactions with polar residues in enzymatic binding sites .

Pharmacological Potential

  • Antifungal Activity : Synazo-1 demonstrates potent synergy with fluconazole (FIC index <0.5), attributed to its spirocyclic architecture enhancing azole retention in fungal cells . The target compound’s bromine and oxolanylmethyl groups could modulate similar pathways but with improved pharmacokinetics.
  • Anion Recognition : Pyrrolo[3,4-c]pyrrole derivatives (e.g., BIPPD in ) exhibit anion-binding via hydrogen bonding, suggesting the target compound might interact with phosphate or sulfate groups in biological targets .

Physicochemical Properties

  • LogP and Solubility : The target compound’s estimated LogP (~1.8) is lower than Synazo-1’s (~3.0), indicating better aqueous solubility, which is critical for oral bioavailability .
  • H-Bonding Capacity: With ~3 H-bond donors (amide NH and indole NH), the compound may exhibit stronger target binding than the spiro-pyran derivative in , which lacks amide groups .

Métodos De Preparación

Formation of Spirocyclic Structure

The spirocyclic core can be synthesized using a cyclization reaction between an appropriate indole derivative and a pyrrole derivative. This reaction typically requires:

  • Reagents : Acidic conditions (e.g., using Lewis acids like BF3 or AlCl3) to facilitate cyclization.

  • Conditions : Heating under reflux in solvents such as dichloromethane or ethanol for several hours.

Bromination Step

Bromination can be performed using:

  • Reagents : N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Conditions : The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination without excessive side reactions.

Final Acetamide Formation

The final acetamide formation involves:

  • Reagents : Acetic anhydride or acetyl chloride for acylation.

  • Conditions : This step generally requires mild heating and may involve a base like pyridine to neutralize the generated acid.

Yield and Purification

The overall yield from these multi-step synthetic routes can vary significantly based on the efficiency of each step. Typically:

Step Yield (%) Notes
Spirocyclic Formation 60% Dependent on cyclization conditions
Bromination 80% High efficiency with NBS
Oxidation 70% Controlled conditions required
Final Acetamide 75% Purification via recrystallization

Purification methods often include recrystallization from suitable solvents or chromatography techniques to isolate the desired product from by-products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.